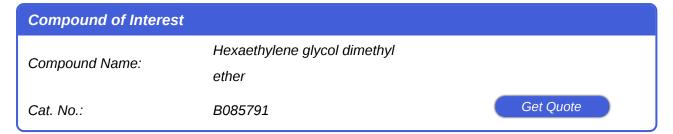


"comprehensive literature review on Hexaethylene glycol dimethyl ether"

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Hexaethylene Glycol Dimethyl Ether: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol dimethyl ether, also known as bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) ether or Glyme-7, is a high-boiling, polar aprotic solvent belonging to the glyme family of ethers. Its unique properties, including its ability to solvate cations and its biocompatibility, have led to its use in a variety of scientific and industrial applications. This technical guide provides a comprehensive review of the available literature on hexaethylene glycol dimethyl ether, focusing on its physicochemical properties, synthesis, and key applications in research and drug development.

Physicochemical Properties

Hexaethylene glycol dimethyl ether is a colorless liquid with a high boiling point and good thermal stability. Its chemical structure consists of a six-unit ethylene glycol chain capped with methyl groups at both ends. This structure imparts both hydrophilic (ethylene glycol chain) and lipophilic (methyl ether end groups) characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.



Table 1: Physicochemical Properties of Hexaethylene Glycol Dimethyl Ether

Property	Value	Reference
IUPAC Name	1,2-bis(2-(2-(2- methoxyethoxy)ethoxy)ethoxy) ethane	
Synonyms	Bis(2-(2-(2- methoxyethoxy)ethoxy)ethyl) ether, Glyme-7, HEGDE	
CAS Number	1072-40-8	_
Molecular Formula	C14H30O7	
Molecular Weight	310.39 g/mol	_
Appearance	Colorless liquid	
Density	1.011 g/cm³ at 20 °C	-
Boiling Point	338-340 °C at 760 mmHg	-
Melting Point	-25 °C	-
Flash Point	163 °C	-
Solubility	Soluble in water and many organic solvents	_
Refractive Index	1.439 at 20 °C	

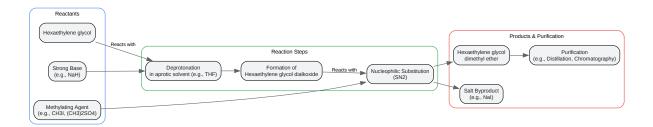
Synthesis of Hexaethylene Glycol Dimethyl Ether

The primary method for synthesizing **hexaethylene glycol dimethyl ether** is through the Williamson ether synthesis. This reaction involves the reaction of a metal alkoxide with a primary alkyl halide. While a specific, detailed protocol for the synthesis of **hexaethylene glycol dimethyl ether** is not readily available in the public literature, a general procedure can be inferred from standard Williamson ether synthesis protocols for similar glymes.

General Williamson Ether Synthesis Protocol



A generalized experimental workflow for the synthesis of glymes via the Williamson ether synthesis is depicted below. This typically involves the deprotonation of a polyethylene glycol with a strong base to form the alkoxide, followed by reaction with a methylating agent.



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Generalized Williamson Ether Synthesis for Hexaethylene Glycol Dimethyl Ether.

Key Experimental Considerations:

- Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent the reaction of the strong base with protic solvents.
- Base: Sodium hydride (NaH) is a common choice for deprotonating the hydroxyl groups of the polyethylene glycol.
- Methylating Agent: Methyl iodide or dimethyl sulfate are effective methylating agents.
- Temperature: The reaction is often carried out at elevated temperatures to ensure completion.[1]
- Purification: The final product is typically purified by distillation under reduced pressure to remove the solvent and any unreacted starting materials.



Another potential synthetic route is through phase-transfer catalysis, which can facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkylating agent.[2]

Applications in Research and Drug Development PROTAC Linker

One of the most significant and emerging applications of **hexaethylene glycol dimethyl ether** is as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[3] The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.

The polyethylene glycol (PEG) chain of **hexaethylene glycol dimethyl ether** offers several advantages as a PROTAC linker:

- Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule.[5]
- Flexibility: The flexible nature of the ether linkages allows for optimal positioning of the two ends of the PROTAC for effective ternary complex formation.
- Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vivo applications.

The general structure of a PROTAC and the role of the linker are illustrated below.



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Role of **Hexaethylene Glycol Dimethyl Ether** as a PROTAC Linker.

A general protocol for incorporating a PEG linker into a PROTAC involves multi-step organic synthesis. While a specific protocol for **hexaethylene glycol dimethyl ether** is not available, a



representative two-step synthesis using a hydroxy-PEG-acid linker is as follows:

- Amide Coupling to POI Ligand: The carboxylic acid end of the linker is coupled to an aminefunctionalized "protein of interest" (POI) ligand.
- Activation and Coupling to E3 Ligase Ligand: The hydroxyl end of the linker is activated (e.g., by tosylation) and then coupled to an amine-containing E3 ligase ligand.[5]

Gas Chromatography Stationary Phase

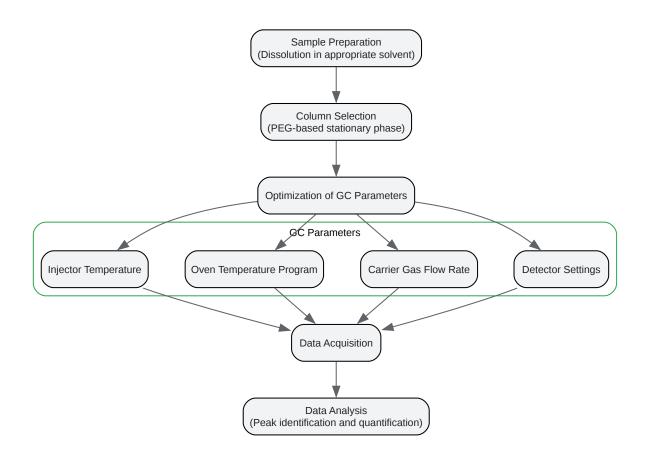
Polyethylene glycol (PEG) derivatives are widely used as stationary phases in gas chromatography (GC) for the separation of polar analytes.[6][7] The ether oxygens in the PEG backbone can participate in hydrogen bonding and dipole-dipole interactions with polar sample components, leading to their retention and separation. While specific methods detailing the use of **hexaethylene glycol dimethyl ether** as a stationary phase are not prevalent, the general principles of using PEG phases apply.

General GC Method Parameters for a PEG-based Column:

- Column: A capillary column coated with a PEG-based stationary phase.
- Carrier Gas: Helium or hydrogen are common choices.
- Injector Temperature: Typically set above the boiling point of the highest-boiling analyte.
- Oven Temperature Program: A temperature gradient is often used to elute a wide range of compounds. The program starts at a lower temperature to separate volatile components and ramps up to a higher temperature to elute less volatile compounds.
- Detector: A flame ionization detector (FID) is commonly used for organic compounds.

The logical workflow for developing a GC method using a PEG-based stationary phase is outlined below.





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Workflow for GC Method Development with a PEG Stationary Phase.

Signaling Pathways and Toxicology

Currently, there is no specific information in the scientific literature detailing any direct involvement of **hexaethylene glycol dimethyl ether** in biological or chemical signaling pathways.

The toxicology of glycol ethers as a class has been studied.[8][9][10][11] In general, glycol ethers can be absorbed through inhalation, ingestion, and dermal contact.[11] Metabolism often occurs via alcohol dehydrogenase to form alkoxyacetic acids, which are responsible for the observed toxicity.[9] However, specific toxicological data for **hexaethylene glycol dimethyl**



ether is limited. It is important to handle this compound with appropriate safety precautions as with any chemical substance in a laboratory setting.

Conclusion

Hexaethylene glycol dimethyl ether is a versatile compound with established and emerging applications in scientific research. Its well-defined physicochemical properties make it a useful solvent and its unique structural features are being leveraged in the exciting field of PROTACs. While detailed experimental protocols for its synthesis and specific applications are not always readily available, this guide provides a comprehensive overview of the current knowledge and a framework for its use in the laboratory. Further research into its biological interactions and specific applications is warranted to fully explore the potential of this molecule.

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